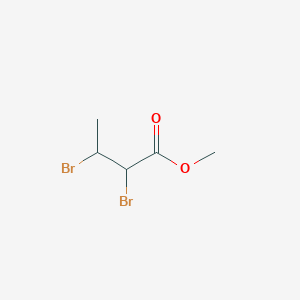

Methyl 2,3-dibromobutanoate

Descripción general

Descripción

Methyl 2,3-dibromobutanoate is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.92 g/mol . It is a dibromo derivative of methyl butanoate and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2,3-dibromobutanoate can be synthesized from trans-Methyl crotonate through bromination. The reaction typically involves the addition of bromine (Br2) to the double bond of trans-Methyl crotonate in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Chemical Reactions Involving Methyl 2,3-Dibromobutanoate

This compound participates in various chemical reactions due to the presence of the bromine atoms, which serve as good leaving groups. The following sections detail significant types of reactions involving this compound.

Nucleophilic Substitution Reactions

The compound is particularly reactive in nucleophilic substitution reactions (SN2), where a nucleophile attacks the carbon atom bonded to a bromine atom, leading to the displacement of the bromine and formation of a new bond:

-

Mechanism : The reaction proceeds through a concerted mechanism where the nucleophile attacks from the opposite side of the leaving group (bromide ion), resulting in inversion of configuration at the carbon center.

-

Example Reaction : When this compound is treated with a strong nucleophile such as sodium azide (), it can yield methyl 2-azidobutanoate:

Elimination Reactions

In certain conditions, this compound can undergo elimination reactions (E2), especially when treated with strong bases:

-

Mechanism : Here, a base abstracts a proton from a β-carbon while simultaneously causing the departure of a leaving group (bromide), leading to the formation of an alkene.

-

Example Reaction : Treatment with potassium tert-butoxide () can yield 2-methylbutene:

Hydrolysis Reactions

This compound can also undergo hydrolysis in aqueous conditions to yield corresponding alcohols:

-

Mechanism : In this reaction, water acts as a nucleophile attacking the carbon bonded to bromine, replacing it with a hydroxyl group.

-

Example Reaction : Hydrolysis in acidic conditions may lead to the formation of methyl 2-hydroxybutanoate:

Research Insights

Recent studies have shown that this compound serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse transformations that are essential for creating more complex molecules .

In one notable study, this compound was utilized in domino reactions leading to hydrofuran derivatives with improved yields compared to other dibromo esters . This highlights its versatility and importance in synthetic organic chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Intermediate in Organic Chemistry

Methyl 2,3-dibromobutanoate serves as an important intermediate in organic synthesis. Its dibromo substituents make it a versatile reagent for various reactions, including:

- Alkylation Reactions: The compound can be used to introduce alkyl groups into other molecules, facilitating the synthesis of more complex organic structures.

- Stereochemical Studies: Its structure allows for the study of stereochemical outcomes in reactions, particularly in the formation of chiral centers.

Case Study: Synthesis of Chiral Compounds

In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize chiral alcohols through stereospecific reactions. The study demonstrated that varying reaction conditions could yield different stereoisomers, highlighting the compound's utility in asymmetric synthesis .

Pharmaceutical Applications

The compound has been explored for its potential pharmaceutical applications, particularly as a precursor for synthesizing bioactive molecules.

- Antimicrobial Agents: Research indicates that derivatives of this compound exhibit antimicrobial properties. By modifying its structure, scientists have developed compounds that show efficacy against various bacterial strains.

Case Study: Antimicrobial Activity

A recent study assessed the antimicrobial activity of synthesized derivatives of this compound against Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Agrochemical Applications

This compound is also considered for use in agrochemicals due to its potential as a pesticide or herbicide.

- Pesticidal Activity: The compound's bromine substituents enhance its reactivity and potential toxicity towards pests.

Case Study: Pesticide Development

In agricultural research, formulations containing this compound were tested for their effectiveness against common agricultural pests. The results indicated significant pest mortality rates compared to control groups, suggesting its viability as a natural pesticide .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in both pharmaceuticals and agrochemicals.

- Toxicity Assessment: Studies have shown that while the compound exhibits beneficial biological activities, it also poses risks such as skin irritation and potential respiratory issues upon exposure.

Data Summary: Toxicological Profile

| Toxicity Parameter | Value |

|---|---|

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation |

This data underscores the need for careful handling and regulatory compliance when utilizing this compound .

Mecanismo De Acción

The mechanism of action of methyl 2,3-dibromobutanoate involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-bromobutanoate

- Methyl 3-bromobutanoate

- Ethyl 2,3-dibromobutanoate

Uniqueness

Methyl 2,3-dibromobutanoate is unique due to the presence of two bromine atoms on adjacent carbon atoms, which allows for a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis compared to its mono-brominated counterparts .

Actividad Biológica

Methyl 2,3-dibromobutanoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is a dibromo derivative of butanoate, which has garnered attention due to its potential applications in drug development and as a biochemical probe. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and features two bromine atoms attached to the second and third carbon atoms of a butanoate chain. Its structure can be represented as follows:

Physical Properties

- Molecular Weight : 227.93 g/mol

- Boiling Point : Approximately 210 °C

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that dibromo esters can inhibit the growth of certain bacterial strains.

- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways.

Case Studies

-

Anticancer Activity :

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent . -

Antimicrobial Properties :

In another investigation, this compound was tested against various bacterial strains. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent . -

Enzyme Inhibition Studies :

Research focusing on the inhibition of specific metabolic enzymes revealed that this compound could effectively inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition suggests possible applications in treating neurodegenerative diseases .

Comparative Biological Activity Table

| Biological Activity | This compound | Other Dibromo Compounds |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | Varies by compound |

| Cytotoxicity | Induces apoptosis in cancer cells | Some show similar effects |

| Enzyme Inhibition | Inhibits AChE | Varies widely |

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Modifications to the bromine substituents or the ester functional group can significantly alter its biological potency and specificity.

Safety and Toxicity

Toxicological assessments indicate that while this compound exhibits promising biological activities, it also poses potential risks regarding cytotoxicity at higher concentrations. Detailed studies are necessary to establish safe dosage levels for therapeutic applications.

Propiedades

IUPAC Name |

methyl 2,3-dibromobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-3(6)4(7)5(8)9-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABGKCAIPKECQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282269 | |

| Record name | methyl 2,3-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-24-9 | |

| Record name | NSC25304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,3-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.